molecular formula C20H22BrN3O5S B3016155 Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate CAS No. 399000-98-7

Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate

Cat. No.: B3016155
CAS No.: 399000-98-7
M. Wt: 496.38
InChI Key: GOKJUHPFAQCXLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with a sulfonyl group, a carbamoyl group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate typically involves multiple steps:

    Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 3-bromophenyl isocyanate with 4-aminobenzenesulfonyl chloride to form the carbamoyl intermediate.

    Piperazine Ring Formation: The intermediate is then reacted with piperazine in the presence of a suitable base, such as triethylamine, to form the piperazine ring.

    Esterification: Finally, the compound is esterified with ethyl chloroformate under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like phenylboronic acid.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes in the inflammatory cascade or interfere with signaling pathways critical for cancer cell survival.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[4-[(3-chlorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
  • Ethyl 4-[4-[(3-fluorophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate

Uniqueness

Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro- and fluoro- analogs. The bromine atom can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to its molecular targets.

Properties

IUPAC Name

ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O5S/c1-2-29-20(26)23-10-12-24(13-11-23)30(27,28)18-8-6-15(7-9-18)19(25)22-17-5-3-4-16(21)14-17/h3-9,14H,2,10-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKJUHPFAQCXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.